

# Spectroscopic Profile of 2-Iodo-4-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Iodo-4-methylaniline

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2-Iodo-4-methylaniline** (CAS No: 29289-13-2), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

## Core Spectral Data

The empirical formula for **2-Iodo-4-methylaniline** is  $C_7H_8IN$ , with a molecular weight of 233.05 g/mol. [1][2] The spectral data presented below has been compiled from various analytical studies to provide a robust characterization of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **2-Iodo-4-methylaniline** provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

Table 1:  $^1H$  NMR Spectral Data for **2-Iodo-4-methylaniline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.47	d	1.6	H-3
6.95	dd	8.0, 1.6	H-5
6.66	d	8.0	H-6
3.84	s	-	-NH <sub>2</sub>
2.21	s	-	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[3]

Table 2: <sup>13</sup>C NMR Spectral Data for **2-Iodo-4-methylaniline**

Chemical Shift ( $\delta$ ) ppm	Assignment
144.4	C-2
139.2	C-4
130.2	C-6
129.7	C-5
114.8	C-3
84.5	C-1
20.0	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Iodo-4-methylaniline** shows characteristic absorption bands for the amine and aromatic functionalities.

Table 3: IR Spectral Data for **2-Iodo-4-methylaniline**

Wavenumber (cm <sup>-1</sup> )	Assignment
3100-3000	C-H stretch (aromatic)[4][5]
2000-1665	Overtones (weak)[4][5]
1600-1585	C-C stretch (in-ring)[4][5]
1500-1400	C-C stretch (in-ring)[4][5]
900-675	C-H "oop" (out-of-plane)[4][5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for **2-Iodo-4-methylaniline**

m/z	Assignment
233.9760	[M+H] <sup>+</sup> (Found)
233.9780	[M+H] <sup>+</sup> (Calculated for C <sub>7</sub> H <sub>9</sub> IN)[3]
233	Molecular Ion (M <sup>+</sup> )

## Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard practices for the analysis of aromatic amines.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-25 mg of **2-Iodo-4-methylaniline** is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz NMR spectrometer.

- **Data Acquisition:** The spectrometer is tuned and locked onto the deuterium signal of the solvent. For  $^1\text{H}$  NMR, standard acquisition parameters are used. For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is acquired to simplify the signals to single lines for each carbon atom.
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## FT-IR Spectroscopy Protocol

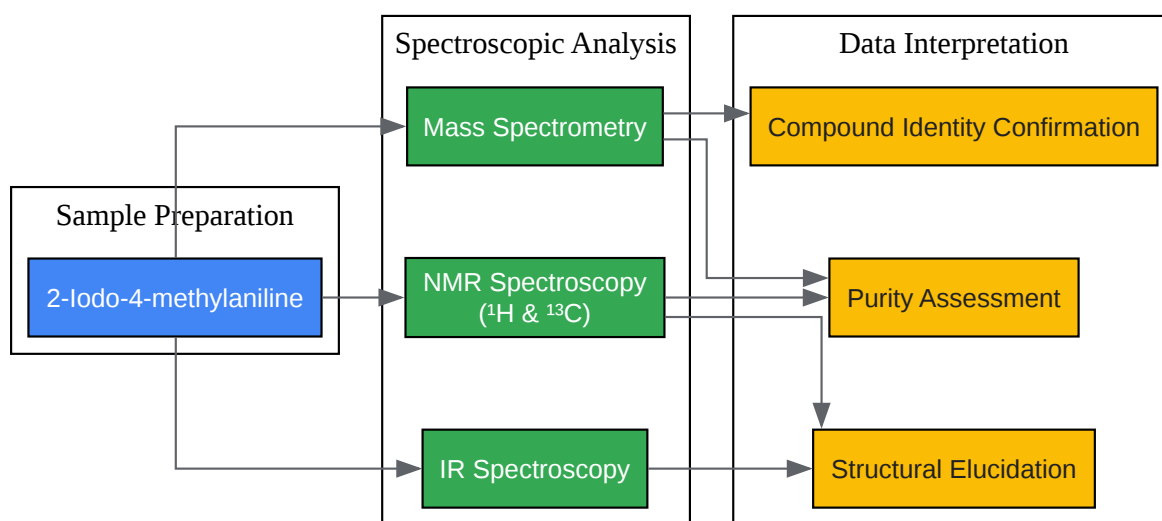
- **Sample Preparation:** A small amount of the solid **2-Iodo-4-methylaniline** sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is collected. The sample is then brought into contact with the crystal, and the sample spectrum is recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy is used to determine the exact mass of the molecular ion.[3]

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Iodo-4-methylaniline**.



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Caption: Workflow for the spectroscopic characterization of **2-Iodo-4-methylaniline**.

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## References

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